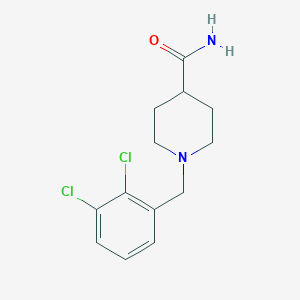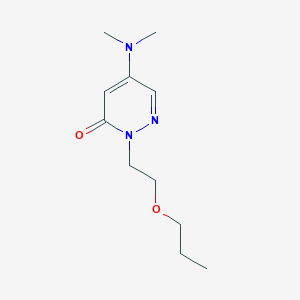
5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone, also known as DPPE, is a pyridazinone derivative that has gained significant attention in the scientific community due to its potential applications in various fields. DPPE is a white crystalline powder that is soluble in organic solvents and water.
Mecanismo De Acción
The mechanism of action of 5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone is not fully understood, but it is believed to involve the formation of a metal complex with copper ions. This complex may then interact with biological molecules, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects
5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone has been shown to have a variety of biochemical and physiological effects. In addition to its use as a fluorescent probe and photosensitizer, 5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone has been studied for its potential as an antioxidant and anti-inflammatory agent. 5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone is its selectivity for copper ions, which makes it a useful tool for the detection of copper in biological samples. However, one limitation of 5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone is its relatively low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone. One potential direction is the development of new synthetic routes to improve the yield and purity of 5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone. Additionally, further studies are needed to fully understand the mechanism of action of 5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone and its potential applications in various fields. Finally, the development of new derivatives of 5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone may lead to the discovery of compounds with even greater selectivity and efficacy.
Métodos De Síntesis
5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone can be synthesized using a multistep synthetic route. The synthesis begins with the reaction of ethyl acetoacetate with hydrazine hydrate to form 3-hydrazinoacetylacetone. The resulting compound is then reacted with 2-chloroethyl propyl ether to form 3-(2-propoxyethyl)-5-hydrazinoacetylacetone. Finally, the compound is reacted with dimethylamine to form 5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone.
Aplicaciones Científicas De Investigación
5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone has shown potential in various scientific research applications. One of the most promising applications is its use as a fluorescent probe for the detection of metal ions. 5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone has been shown to selectively bind to copper ions, making it a useful tool for the detection of copper in biological samples. 5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone has also been studied for its potential use as a photosensitizer in photodynamic therapy, a cancer treatment that uses light to activate a photosensitizing agent, which then produces reactive oxygen species that can kill cancer cells.
Propiedades
IUPAC Name |
5-(dimethylamino)-2-(2-propoxyethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-4-6-16-7-5-14-11(15)8-10(9-12-14)13(2)3/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEAYIBVAHPZAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCN1C(=O)C=C(C=N1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-fluorobenzyl)-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5217837.png)
![2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol](/img/structure/B5217848.png)
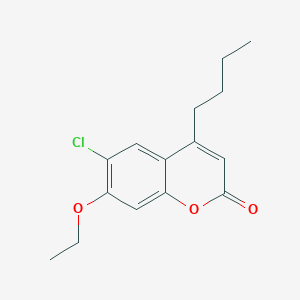
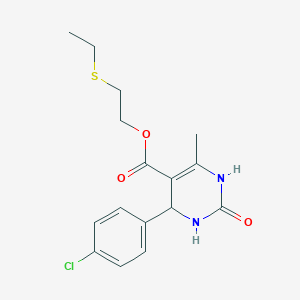
![3-butoxy-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5217881.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5217888.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide](/img/structure/B5217894.png)
![3-methyl-N-{1-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5217898.png)
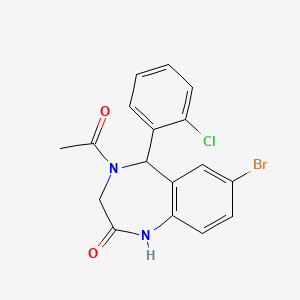
![methyl [(6-{[(2-pyridinylthio)acetyl]amino}-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5217909.png)
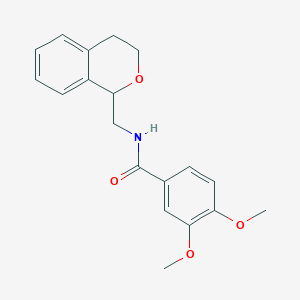

![5-methyl-4-[(2-nitrophenyl)diazenyl]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5217933.png)
